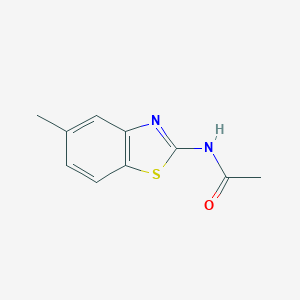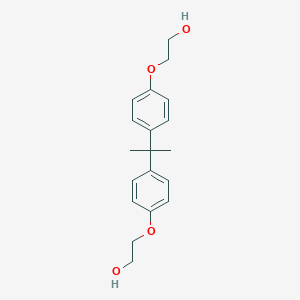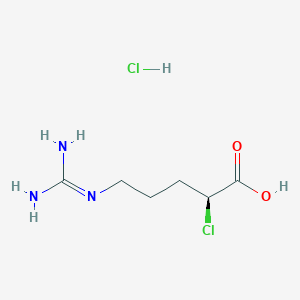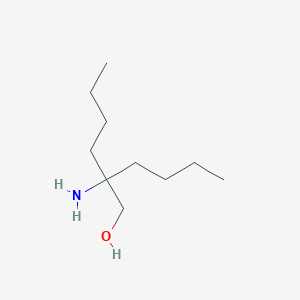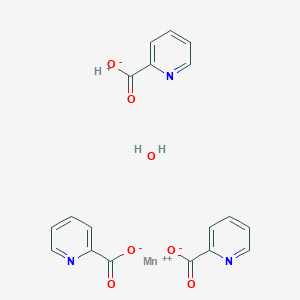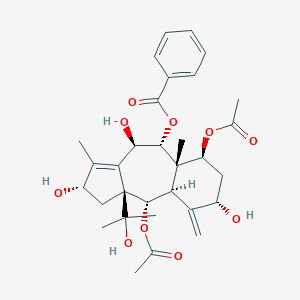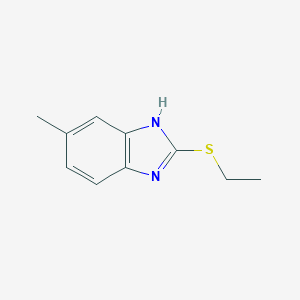![molecular formula C10H18O B024594 (1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 19889-95-3](/img/structure/B24594.png)
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, commonly known as menthol, is a natural organic compound with a characteristic minty odor and flavor. Menthol is widely used in various products, including food, cosmetics, and pharmaceuticals. In recent years, menthol has gained increasing attention in scientific research due to its potential health benefits and therapeutic applications.
Mechanism Of Action
The mechanism of action of menthol is not fully understood, but it is believed to involve the activation of cold receptors in the skin and mucous membranes. This activation leads to a cooling and numbing sensation, which can provide relief from pain and itching.
Biochemical And Physiological Effects
Menthol has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the immune response. Menthol has also been shown to have a vasodilatory effect, which can improve blood flow and reduce blood pressure.
Advantages And Limitations For Lab Experiments
Menthol has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to handle. However, menthol can also have variable effects depending on the concentration used and the experimental conditions. In addition, menthol can interfere with the activity of certain enzymes and proteins, which can affect the interpretation of results.
Future Directions
There are several potential future directions for research on menthol. One area of interest is the development of menthol-based therapies for respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Another area of research is the use of menthol as a natural preservative in food and cosmetic products. Additionally, there is a growing interest in the use of menthol as a potential treatment for inflammatory bowel disease.
Synthesis Methods
Menthol can be obtained from natural sources, such as peppermint and spearmint, or can be synthesized chemically. The chemical synthesis of menthol involves the reaction of myrcene with formaldehyde, followed by hydrogenation and dehydration.
Scientific Research Applications
Menthol has been extensively studied for its various biological activities and therapeutic applications. It has been found to possess antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. Menthol has also been shown to have a positive effect on the respiratory system, including relieving cough and congestion.
properties
CAS RN |
19889-95-3 |
|---|---|
Product Name |
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1 |
InChI Key |
REPVLJRCJUVQFA-RBXMUDONSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O |
SMILES |
CC1C2CC(C2(C)C)CC1O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O |
Other CAS RN |
19889-95-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
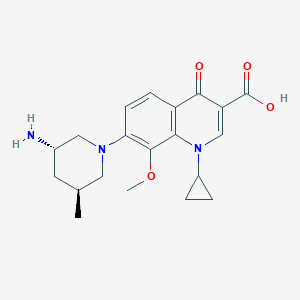
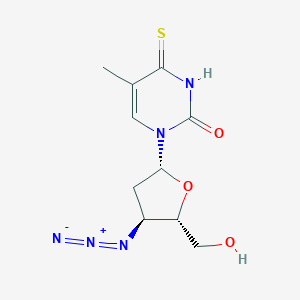
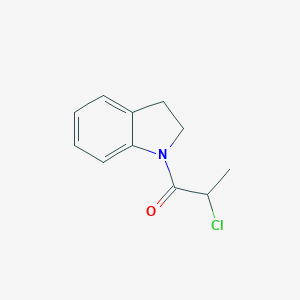
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
